BRL-50481
Übersicht
Beschreibung
BRL 50481 ist eine Verbindung, die von GlaxoSmithKline entwickelt wurde. Es ist die erste Verbindung, die als Phosphodiesterase-Inhibitor wirkt, der selektiv für die Phosphodiesterase 7-Familie ist. Die Phosphodiesterase 7-Aktivität wird von zwei Genen codiert, Phosphodiesterase 7A und Phosphodiesterase 7B. BRL 50481 zeigt eine etwa 80-fache Präferenz für den Phosphodiesterase 7A-Subtyp gegenüber Phosphodiesterase 7B .
Wissenschaftliche Forschungsanwendungen
BRL 50481 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als selektiver Inhibitor von Phosphodiesterase 7 verwendet, der nützlich ist, um die Rolle dieses Enzyms in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.
Wirkmechanismus
BRL 50481 übt seine Wirkung aus, indem es selektiv die Aktivität von Phosphodiesterase 7 hemmt. Dieses Enzym ist am Abbau von cyclischem Adenosinmonophosphat beteiligt, einem sekundären Botenstoff, der eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt. Durch die Hemmung von Phosphodiesterase 7 erhöht BRL 50481 den Gehalt an cyclischem Adenosinmonophosphat, was zu verschiedenen nachgeschalteten Wirkungen wie erhöhter Mineralisierung in Osteoblasten und Induktion von Apoptose in bestimmten Krebszellen führt .
Wirkmechanismus
Target of Action
BRL-50481, also known as N,N,2-trimethyl-5-nitrobenzenesulfonamide or 5-Nitro-2,N,N-trimethylbenzenesulfonamide, is a drug developed by GlaxoSmithKline . It is the first compound that acts as a phosphodiesterase inhibitor selective for the PDE7 family . PDE7 activity is encoded by two genes, PDE7A and PDE7B . This compound shows about an 80-fold preference for the PDE7A subtype, for which it was developed, over PDE7B .
Mode of Action
This compound is a selective inhibitor of PDE7 . It has IC50 values of 0.15, 12.1, 62, and 490 μM for PDE7A, PDE7B, PDE4, and PDE3, respectively . This indicates that this compound has a high affinity for PDE7A, which is its primary target .
Biochemical Pathways
This compound increases the cAMP content , which is a common second messenger in cells. This increase in cAMP can lead to a variety of downstream effects, depending on the specific cell type and the signaling pathways involved . For example, this compound has been shown to potentiate the anti-inflammatory effect of the PDE4 inhibitor rolipram .
Pharmacokinetics
It is known that this compound is active both in vivo and in vitro , suggesting that it has suitable ADME (absorption, distribution, metabolism, and excretion) properties for biological activity
Result of Action
This compound has been shown to increase mineralisation activity in osteoblasts , suggesting a potential role for PDE7 inhibitors in the treatment of osteoporosis . It also potentiates the anti-inflammatory effect of the PDE4 inhibitor rolipram , indicating potential utility in the treatment of inflammatory conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, a study found that co-exposure to Asian sand dust exacerbated the effects of this compound in an asthma model . The administration of this compound ameliorated ovalbumin-induced allergic asthmatic responses exacerbated by co-exposure to asian sand dust . This suggests that environmental factors such as air quality could potentially influence the efficacy of this compound in treating respiratory conditions.
Biochemische Analyse
Biochemical Properties
BRL-50481 interacts with enzymes such as PDE7A and PDE7B, showing IC50 values of 0.15 and 12.1 μm respectively . It potentiates the anti-inflammatory effect of PDE4 inhibitor rolipram .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce airway hyperresponsiveness (AHR), infiltration of inflammatory cells into the lungs, and the levels of type 2 T helper cell-related cytokines, antigen-specific immunoglobulins, and mucin .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on PDE7A and PDE7B . This inhibition leads to an increase in cAMP levels, which can promote apoptosis of neoplastic lymphocytes .
Dosage Effects in Animal Models
In animal models, the administration of this compound has been shown to ameliorate ovalbumin-induced allergic asthmatic responses
Metabolic Pathways
This compound is involved in the cAMP signaling pathway, acting as a selective inhibitor of PDE7, an enzyme that hydrolyzes cAMP .
Vorbereitungsmethoden
BRL 50481, auch bekannt als 3-(N,N-Dimethylsulfonamido)-4-methyl-nitrobenzol, wird durch eine Reihe von chemischen Reaktionen synthetisiert. Der Syntheseweg beinhaltet die Nitrierung von 4-Methylbenzolsulfonamid, gefolgt von der Dimethylierung der Sulfonamidgruppe. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Salpetersäure und Schwefelsäure zur Nitrierung und Dimethylsulfat für den Dimethylierungsschritt .
Die Reinheit der Verbindung beträgt in der Regel mehr als 98%, und sie wird als Feststoff bei Raumtemperatur gelagert .
Analyse Chemischer Reaktionen
BRL 50481 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe in BRL 50481 kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Sulfonamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Hydrolyse: Die Sulfonamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Reduktionsmittel wie Wasserstoffgas und Palladium auf Kohlenstoff für die Reduktion der Nitrogruppe und Nukleophile wie Amine für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
BRL 50481 ist einzigartig in seiner hohen Selektivität für Phosphodiesterase 7, insbesondere den Phosphodiesterase 7A-Subtyp. Ähnliche Verbindungen umfassen:
Rolipram: Ein Phosphodiesterase 4-Inhibitor, der auch entzündungshemmende Wirkungen hat.
Cilomilast: Ein weiterer Phosphodiesterase 4-Inhibitor, der zur Behandlung der chronisch obstruktiven Lungenerkrankung eingesetzt wird.
Roflumilast: Ein selektiver Phosphodiesterase 4-Inhibitor mit entzündungshemmenden Eigenschaften.
Im Vergleich zu diesen Verbindungen macht die Selektivität von BRL 50481 für Phosphodiesterase 7 es besonders nützlich, um die spezifischen Rollen dieses Enzyms in verschiedenen biologischen Prozessen zu untersuchen .
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-5-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7-4-5-8(11(12)13)6-9(7)16(14,15)10(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIUFCJFLGCQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195832 | |
Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433695-36-4 | |
Record name | N,N,2-Trimethyl-5-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433695-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BRL-50481 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433695364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRL-50481 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03G869PR3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BRL 50481 is a selective inhibitor of phosphodiesterase 7 (PDE7). [] PDEs are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, BRL 50481 prevents the degradation of cAMP, leading to increased intracellular cAMP levels. [, ]
A: In rat aortic smooth muscle cells (RASMCs), PDE4 is the most active PDE family, followed by PDE3 and PDE1. [] While PDE7 mRNA is expressed, its activity is not significantly detected in these cells. BRL 50481, at concentrations that selectively inhibit PDE7, has minimal effects on the β-adrenergic receptor-mediated cAMP response in RASMCs. [] This suggests that PDE7 might not play a major role in regulating cAMP levels downstream of β-adrenergic receptors in these cells.
A: In a mouse model of autoimmune hepatitis induced by concanavalin A, selective inhibition of PDE4 with rolipram showed the most significant inhibition of cAMP degradation in T cells and improvement in disease outcomes. [] While BRL 50481 (PDE7 inhibitor) and cilostazol (PDE3 inhibitor) also contributed to these effects, their impact was less pronounced compared to rolipram. []
A: Compared to normal peripheral blood mononuclear cells, CLL cells exhibit a significantly higher expression of PDE7B, which correlates with increased PDE7 activity. [, ] BRL 50481, along with other PDE7 inhibitors and a dual PDE4/7 inhibitor, selectively induces apoptosis in CLL cells compared to normal PBMCs or B cells. [] This suggests that PDE7B could be a potential therapeutic target in CLL.
A: Research suggests that PDE7 and PDE4/7 inhibitors promote apoptosis in CLL cells through a cAMP-mitochondrial-dependent pathway. [] These inhibitors increase cAMP levels, leading to mitochondrial depolarization, cytochrome c release, and ultimately, apoptosis. []
A: In neonatal mice exposed to sevoflurane, BRL 50481 administration significantly attenuated sevoflurane-induced neurodegeneration and long-term memory deficits. [] It also protected against neuronal apoptosis and restored cAMP levels, suggesting a neuroprotective role for BRL 50481 in this model. []
A: While not directly addressed in the provided abstracts, one abstract mentions the potential of PDE4/7 inhibitors to facilitate tissue protection and anatomical repair. [] This suggests a possible role for BRL 50481 in influencing oligodendrocyte precursor cell behavior, although further research is needed to confirm this.
A: Yes, research indicates that BRL 50481 can be successfully encapsulated in poly(ethylene glycol-b-caprolactone) nanoparticles for drug delivery. [] These nanoparticles demonstrate slow drug release kinetics, potentially allowing for sustained delivery of BRL 50481 over an extended period. []
A: Researchers have investigated the use of peptides that recognize proteins upregulated at sites of vascular disruption, such as clotting factors and extracellular matrix components, to functionalize nanoparticles. [] For instance, peptides like NQEQVSP, DPEAAE, and NIDPNAV have been conjugated to aminated PEG-b-PCL nanoparticles for potential targeted delivery to demyelinated lesions. []
A: Combining BRL 50481 with other drugs like methylene blue (a guanylate cyclase inhibitor) or dipyridamole (a PDE inhibitor) has been shown to influence seizure activity in animal models. [, ] For example, co-administration of BRL 50481 with methylene blue delayed the onset of seizures induced by pentylenetetrazole and maximal electroshock. []
A: In the bovine abomasum, both PDE4 and PDE5 contribute to regulating smooth muscle relaxation. [] While BRL 50481 inhibits carbachol-induced contractions, its effect is less pronounced compared to the PDE4 inhibitor Ro 20-1724 and the PDE5 inhibitor vardenafil. []
ANone: The provided research papers do not specifically address resistance mechanisms to BRL 50481. This is an area that requires further investigation.
A: One limitation of BRL 50481 is its limited selectivity for PDE7 compared to some newer generation PDE inhibitors. [] Additionally, its efficacy as a single agent in certain conditions like autoimmune hepatitis appears moderate compared to other PDE inhibitors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.